3,4-Cyclopentenopyrido[3,2-a]carbazole
Description
3,4-Cyclopentenopyrido[3,2-a]carbazole (referred to as Lys-p-1 in mutagenicity studies) is a heterocyclic compound formed during the pyrolysis of lysine, a process linked to the generation of mutagenic agents in heated foods or organic materials . Structurally, it features a fused pyrido-carbazole system with a cyclopentene ring, distinguishing it from simpler carbazole derivatives. This compound is recognized as a standard reference material in analytical chemistry (e.g., for quality control in mutagenicity assays) .
Properties
IUPAC Name |
8,14-diazapentacyclo[11.7.0.02,6.07,12.015,20]icosa-1,6,8,10,12,15,17,19-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-9-15-13(5-1)16-11-6-3-7-12(11)17-14(18(16)20-15)8-4-10-19-17/h1-2,4-5,8-10,20H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXZMKNQTHRIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C4=CC=CC=C4NC3=C5C=CC=NC5=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219696 | |
| Record name | Lys-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69477-66-3 | |
| Record name | Lys-P-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069477663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lys-P-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydro-7H-pyrido(2,3-c)carbazole with a platinum catalyst in tetralin under reflux conditions for 70 hours has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and efficiency, possibly incorporating continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which Cyclopenta©pyrido(3,2-a)carbazole, 1,2,3,8-tetrahydro- exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to DNA or proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrano[3,2-a]carbazole Alkaloids
Pyrano[3,2-a]carbazoles, such as murrayamine-J, isomurrayazoline, and girinimbine, are natural alkaloids isolated from Murraya species. Unlike 3,4-cyclopentenopyrido[3,2-a]carbazole, these compounds incorporate a pyran ring fused to the carbazole core (Figure 1). Key differences include:
- Biosynthetic Origin: Pyrano-carbazoles derive from 2-hydroxy-6-methylcarbazole, a biogenetic precursor, whereas Lys-p-1 forms via lysine pyrolysis .
- Bioactivity: Pyrano-carbazoles exhibit antimicrobial and anti-inflammatory properties, while Lys-p-1 is primarily studied for its mutagenicity .
Indolocarbazoles
Indolocarbazoles, such as staurosporine and rebeccamycin, share a fused indole-carbazole system but differ in ring connectivity (e.g., indolo[2,3-a]carbazole vs. pyrido[3,2-a]carbazole). Notable distinctions include:
- Pharmacological Relevance : Indolo[2,3-a]carbazoles are bioactive (e.g., kinase inhibitors), whereas Lys-p-1 lacks therapeutic applications .
- Structural Complexity : Indolocarbazoles often include glycosidic or imide groups, enhancing solubility and target specificity .
β-Carbolines and Pyridoindoles
Compounds like β-carboline (9H-pyrido[3,4-β]indole) and harman share a pyrido-indole scaffold but lack the cyclopentene moiety. These are detected in environmental samples (e.g., aquatic organic matter) and exhibit neuroactive or mutagenic traits .
Other Pyrolysis-Derived Mutagens
Lys-p-1 belongs to a class of pyrolysis mutagens, including Trp-p-1 (from tryptophan) and Glu-p-1 (from glutamic acid). Comparative mutagenicity data (Table 2) highlight structural drivers of toxicity:
- Ring Systems : Pyridoimidazoles (Trp-p-1) vs. pyrido-carbazoles (Lys-p-1).
- Amino Acid Origin: Lysine vs. tryptophan/glutamate .
| Compound | Structure | Mutagenic Potency | Source |
|---|---|---|---|
| Lys-p-1 | Pyrido-carbazole + cyclopentene | High | Lysine pyrolysis |
| Trp-p-1 | Pyrido[4,3-b]indole | Very high | Tryptophan pyrolysis |
| Glu-p-1 | Dipyridoimidazole | Moderate | Glutamate pyrolysis |
Biological Activity
3,4-Cyclopentenopyrido[3,2-a]carbazole, also known as Lys-P-1, is a complex organic compound with the molecular formula . This compound is a derivative of carbazole, featuring a fused cyclopentane ring. Its unique structure has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival.
Antioxidant Activity
The compound has also been identified as possessing antioxidant properties. Antioxidants are crucial for mitigating oxidative stress within cells, which is linked to various chronic diseases. The antioxidant activity of Lys-P-1 may be attributed to its ability to scavenge free radicals and modulate oxidative stress pathways .
Genotoxicity and Carcinogenic Potential
Despite its beneficial properties, there are concerns regarding the genotoxicity of this compound. Some studies have reported that it exhibits genotoxic effects in certain assays, raising questions about its safety as a therapeutic agent. The compound's interaction with DNA and its potential to induce mutations necessitate further investigation to fully understand its implications for human health .
Pharmacokinetics and Dosage Effects
The pharmacokinetic profile of Lys-P-1 reveals that its bioavailability and efficacy can vary significantly based on dosage. In animal models, lower doses have been associated with promoting beneficial cellular effects such as enhanced growth and differentiation. Conversely, higher doses have been linked to cytotoxic effects, including cell death and tissue damage. This dose-dependent response highlights the importance of careful dosing in therapeutic applications.
Case Studies and Experimental Evidence
A variety of studies have explored the biological activity of this compound through case studies and controlled experiments:
| Study | Focus | Findings |
|---|---|---|
| Wakabayashi et al. (1983) | Antioxidant Activity | Demonstrated significant free radical scavenging ability. |
| EHP Publishing (2020) | Genotoxicity | Reported genotoxic effects in bacterial assays. |
| ResearchGate (2010) | Antimicrobial Activity | Inhibition of multiple bacterial strains was observed. |
These findings collectively underscore the compound's potential utility in various therapeutic contexts while also highlighting safety concerns.
Cellular Interactions
At the molecular level, this compound interacts with specific enzymes and proteins within cells. It can influence cellular signaling pathways and gene expression by binding to transcription factors or other regulatory proteins. This modulation can lead to alterations in cellular metabolism and behavior.
Impact on Biochemical Pathways
The compound's involvement in metabolic pathways is significant; it interacts with enzymes that regulate amino acid metabolism and other critical biochemical processes. These interactions can affect the concentration of metabolites within cells, influencing overall cellular function and health outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
